(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both imidazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline derivative, followed by the introduction of the imidazole group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the isoquinoline moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenyl-3,4-dihydroisoquinoline: Shares the isoquinoline moiety but lacks the imidazole group.
1H-Imidazole: Contains the imidazole ring but lacks the isoquinoline moiety.
Uniqueness
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to the combination of both imidazole and isoquinoline rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
imidazol-1-yl-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C19H17N3O/c23-19(21-13-11-20-14-21)22-12-10-15-6-4-5-9-17(15)18(22)16-7-2-1-3-8-16/h1-9,11,13-14,18H,10,12H2/t18-/m0/s1 |
InChI Key |
KYZKPNLIRPIVDZ-SFHVURJKSA-N |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4C=CN=C4 |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4C=CN=C4 |
Origin of Product |
United States |
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